Methyl 3-(4-methylphenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methylphenyl)but-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methylphenyl)but-2-enoate typically involves the esterification of 3-(4-methylphenyl)but-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-methylphenyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(4-methylphenyl)but-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(4-methylphenyl)but-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugated double bond and ester group make it susceptible to nucleophilic addition and substitution reactions. These reactions can lead to the formation of various bioactive compounds, which may interact with specific molecular targets and pathways in biological systems .
Comparison with Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)acrylate
- 2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate
Comparison: Methyl 3-(4-methylphenyl)but-2-enoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences .
Properties
CAS No. |
144465-17-8 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 3-(4-methylphenyl)but-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9-4-6-11(7-5-9)10(2)8-12(13)14-3/h4-8H,1-3H3 |
InChI Key |
UMPBOCVMOBQZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.